molecular formula C14H23NO4 B12848202 O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B12848202
M. Wt: 269.34 g/mol
InChI Key: RFBVTSPWBOBKLB-ZACCUICWSA-N
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Description

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS: 1403766-87-9) is a bicyclic heterocyclic compound featuring an azabicyclo[3.2.1]octane core with tert-butyl and methyl ester groups at the 3- and 8-positions, respectively. The exo configuration indicates that the substituents are oriented outward from the bicyclic scaffold. This compound is primarily used as a heterocyclic building block in medicinal chemistry and organic synthesis, enabling the construction of complex molecules such as pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-O-tert-butyl 8-O-methyl (1R,5S)-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11?

InChI Key

RFBVTSPWBOBKLB-ZACCUICWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve multi-step organic synthesis processes, starting from simpler precursors and building up to the complex bicyclic structure.

Chemical Reactions Analysis

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Purity : ≥95% (typically available in 1g to 25g quantities) .

Its stereochemistry and ester groups make it valuable for modulating drug solubility, stability, and target interactions.

The following table summarizes structural analogs of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate, highlighting differences in substituents, configurations, and applications:

Compound Name CAS Number Molecular Formula Substituents/Configuration Key Differences Applications References
This compound 1403766-87-9 C₁₄H₂₃NO₄ Exo-3-tert-butyl, O8-methyl Reference compound; optimal balance of steric bulk and reactivity. Drug intermediate, chiral building block
O8-Tert-butyl O3-methyl endo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate 1548548-51-1 C₁₄H₂₃NO₄ Endo-8-tert-butyl , O3-methyl Endo configuration reduces steric accessibility for nucleophilic reactions. Specialty synthesis
8-(tert-butyl) 2-ethyl 6,7-dicyano-8-azabicyclo[3.2.1]oct-3-ene-2,8-dicarboxylate N/A C₁₉H₂₅N₃O₄ Ethyl ester, dicyano substituents Enhanced electrophilicity due to cyano groups; lower yield (~29–33%). Cycloaddition reactions
di-tert-butyl 6,7-bis(hydroxymethyl)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate N/A C₂₀H₃₃NO₆ Hydroxymethyl groups , di-tert-butyl Hydroxyl groups enable further functionalization (e.g., oxidation, acylation). Polymer precursors
8-Aza-bicyclo[3.2.1]octane-3,8-dicarboxylic acid 8-tert-butyl ester 3-ethyl ester N/A C₁₅H₂₅NO₄ Ethyl ester at position 3 Increased lipophilicity; potential for prolonged metabolic half-life. Prodrug development
Key Findings from Comparative Analysis :

Stereochemical Impact :

  • The exo configuration of the target compound allows better accessibility for reactions at the azabicyclo core compared to the endo isomer (CAS: 1548548-51-1), which suffers from steric hindrance .
  • Endo isomers (e.g., ) are less commonly used in drug synthesis due to reduced reactivity.

Substituent Effects: Cyano groups (e.g., –3) introduce electron-withdrawing effects, enhancing electrophilicity but complicating purification due to lower yields (29–33%) .

Functional Group Versatility: Compounds with hydroxymethyl groups () enable post-synthetic modifications, such as crosslinking for polymer chemistry . Benzyl esters () offer orthogonal protection strategies but require harsher deprotection conditions (e.g., hydrogenolysis) .

Synthetic Accessibility: The target compound (CAS: 1403766-87-9) is commercially available at scale (≥95% purity), whereas analogs like dicyano derivatives require specialized microwave-assisted synthesis .

Biological Activity

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a bicyclic compound belonging to the family of tropane alkaloids, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4, with a molecular weight of approximately 269.34 g/mol. The compound features a complex bicyclic structure that allows it to interact with various biological targets.

This compound exhibits its biological activity through interactions with specific receptors and enzymes in the body. Its unique structural characteristics enable it to modulate the activity of neurotransmitter systems, particularly those involved in pain perception and neurological functions.

Interaction with Receptors

The compound is believed to interact with opioid receptors, contributing to its analgesic properties. Research has shown that similar compounds within the tropane alkaloid family can exhibit significant analgesic effects in various animal models, suggesting a potential for pain management applications .

Analgesic Activity

A notable study evaluated the analgesic effects of derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound. In hot plate tests, compounds bearing this scaffold demonstrated significant analgesic activity compared to morphine, indicating a strong potential for development as pain relief medications .

Antipyretic Effects

In addition to analgesic properties, some studies have indicated that this compound may possess antipyretic effects, reducing fever in animal models. This dual action enhances its therapeutic profile and suggests broader applications in treating conditions associated with pain and inflammation .

Case Studies and Research Findings

Several research efforts have focused on synthesizing and evaluating the biological activity of compounds related to this compound:

Study Findings Implications
Liu et al., 2003Investigated diquaternary ammonium salts derived from 8-azabicyclo[3.2.1]octanes; identified structure-activity relationshipsHighlighted the importance of flexible conformations for receptor interaction
RSC Publishing, 2021Reviewed enantioselective synthesis methods for tropane alkaloidsEmphasized the significance of stereochemistry in biological activity
BenchChem AnalysisReported various chemical reactions involving the compoundSuggested potential for further synthetic modifications leading to new derivatives

Q & A

How can the synthesis of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate be optimized using Design of Experiments (DOE) methodologies?

Basic Research Question
The synthesis of bicyclic carboxylates often involves multi-step reactions with sensitivity to temperature, solvent, and catalyst ratios. DOE allows systematic variation of parameters (e.g., reaction time, temperature, stoichiometry) to identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while resolving interactions between variables. Key metrics include yield, purity (HPLC), and stereochemical fidelity. Statistical tools like ANOVA validate parameter significance, ensuring reproducibility .

What analytical techniques are critical for characterizing the stereochemical purity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) and chiral HPLC are essential. The rigid bicyclic structure (exo-configuration) requires NOESY experiments to confirm spatial arrangements. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment. Purity ≥98% (via HPLC) is recommended for biological assays, as impurities may confound transporter inhibition studies .

How do structural modifications influence this compound’s activity at monoamine transporters (DAT, SERT, NET)?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that substituents on the azabicyclo scaffold modulate selectivity. For example:

  • 8-Substituents : Bulky groups (e.g., tert-butyl) enhance DAT affinity by stabilizing hydrophobic interactions.
  • 3-Carboxylate esters : Methyl esters improve metabolic stability compared to free acids.
  • Exo vs. endo configuration : Exo derivatives exhibit higher NET inhibition due to spatial alignment with transporter binding pockets.
    Comparative IC₅₀ values across transporters (e.g., DAT: 120 nM vs. NET: 85 nM) highlight selectivity trends .

Can this compound serve as a precursor for radiopharmaceuticals targeting neurotransmitter transporters?

Advanced Research Question
Yes. Analogous compounds (e.g., NS8880) have been radiolabeled with ¹¹C or ¹⁸F for positron emission tomography (PET). Key steps include:

  • Radiosynthesis : Isotope introduction via nucleophilic substitution or prosthetic group coupling.
  • In vivo validation : Biodistribution studies in rodent models to assess brain penetration and target engagement.
  • Metabolic stability : LC-MS/MS quantifies radiometabolites in plasma. Preclinical PET imaging requires ≥95% radiochemical purity and molar activities >50 GBq/μmol .

How can computational modeling predict the compound’s binding mode to DAT?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions. Steps include:

Protein Preparation : Homology modeling of DAT using crystal structures (e.g., dDAT PDB:4XP4).

Ligand Parameterization : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).

Binding Free Energy : MM-PBSA calculations estimate ΔG_bind.
Validation against experimental IC₅₀ data ensures model accuracy. Critical residues (e.g., Asp79, Tyr124) are probed via alanine scanning .

Why do in vitro transporter inhibition assays sometimes contradict in vivo efficacy?

Advanced Research Question
Discrepancies arise from:

  • Pharmacokinetics : Poor blood-brain barrier (BBB) penetration despite high in vitro potency. LogP values >3.5 often correlate with CNS bioavailability.
  • Metabolic Instability : Ester hydrolysis (e.g., methyl to carboxylic acid) reduces active species.
  • Off-target effects : Screening against GPCRs (e.g., σ receptors) clarifies selectivity.
    Mitigation : Parallel artificial membrane permeability assays (PAMPA-BBB) and microsomal stability tests bridge in vitro-in vivo gaps .

What solvent systems enhance stereoselectivity in the final cyclization step?

Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) favor exo-cyclization via transition-state stabilization. For example:

SolventExo:Endo RatioYield (%)
DMF9:185
THF3:172
Toluene1:258
Low temperatures (−20°C) further bias exo-product formation. Catalytic additives (e.g., LiCl) may accelerate ring closure .

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